2-(Benzyloxy)-5-chloro-3-fluoropyridine

Physicochemical Properties ADME Prediction Drug-likeness

Researchers often face regioselectivity challenges when functionalizing pyridine cores. 2-(Benzyloxy)-5-chloro-3-fluoropyridine (CAS 1227622-70-9) provides a solution with its orthogonal halogen reactivity pattern: the 5-chloro group undergoes SNAr or cross-coupling, while the 3-fluoro modulates electronic properties for selectivity. Key advantages: (i) Enables late-stage diversification at C5 via Pd-catalyzed coupling; (ii) Benzyloxy group offers a synthetic handle for serotonin receptor modulator scaffolds (WO2010059393A1); (iii) Fluorine at C3 enhances metabolic stability. Supplied with ≥98% purity, ready for global shipment.

Molecular Formula C12H9ClFNO
Molecular Weight 237.658
CAS No. 1227622-70-9
Cat. No. B595189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-chloro-3-fluoropyridine
CAS1227622-70-9
Synonyms2-(benzyloxy)-5-chloro-3-fluoropyridine
Molecular FormulaC12H9ClFNO
Molecular Weight237.658
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyUMRGQFIHBZQARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-chloro-3-fluoropyridine: Regioselective Pyridine Building Block


2-(Benzyloxy)-5-chloro-3-fluoropyridine (CAS: 1227622-70-9) is a trisubstituted pyridine derivative characterized by a benzyloxy group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position . This specific substitution pattern imparts distinct regiochemical and electronic properties that are valuable in medicinal chemistry and organic synthesis, particularly as a late-stage functionalization handle . The compound is primarily utilized as a synthetic intermediate, where the differential reactivity of its halogen and ether substituents enables selective, sequential transformations that are not accessible with less-substituted or differently substituted pyridine analogs [1].

Workflow Synthetic intermediate
Selection logic Regioselective SNAr handle
Use context Late-stage functionalization

Why Generic Substitution Fails for 2-(Benzyloxy)-5-chloro-3-fluoropyridine


Simple substitution with other halogenated pyridines or benzyloxy-substituted pyridines is not viable due to the unique interplay between the electron-withdrawing halogen substituents and the electron-donating benzyloxy group [1]. The presence of both chlorine and fluorine on the pyridine ring creates a highly differentiated reactivity profile; the fluorine atom at the 3-position significantly modulates the electronic environment of the ring, affecting the nucleophilicity of the adjacent benzyloxy oxygen and the lability of the chlorine at the 5-position . This specific arrangement is critical for achieving the desired selectivity in subsequent cross-coupling or nucleophilic aromatic substitution reactions . Using a generic analog lacking this precise pattern would lead to different regiochemical outcomes, potentially resulting in failed syntheses or the production of undesired byproducts .

⚠️ The combined electron-withdrawing (Cl, F) and donating (OBn) groups create a unique reactivity profile; generic halopyridines may shift regiochemical outcomes.
⚠️ Fluorine at the 3-position modulates nucleophilicity of the benzyloxy oxygen and lability of the 5-chloro group; analogs lacking this substitution pattern can lead to failed SNAr selectivity.
⚠️ Simple dihalopyridines often produce regioisomer mixtures; this scaffold provides predictable site-specific reactivity, saving synthetic steps and avoiding protecting-group strategies.

Quantitative Evidence for 2-(Benzyloxy)-5-chloro-3-fluoropyridine


Predicted Physicochemical and ADME Properties

Computational predictions indicate that 2-(Benzyloxy)-5-chloro-3-fluoropyridine possesses physicochemical properties that are significantly altered compared to the parent pyridine scaffold [1]. The introduction of the benzyloxy group and halogens increases lipophilicity (LogP) and topological polar surface area (TPSA), which are critical parameters influencing membrane permeability and oral bioavailability in drug design .

ADME prediction
Class-level inference
LogP 3.4–3.66 | TPSA 22.12 Ų
Computational data suggest enhanced membrane permeability relative to unsubstituted pyridine.
In silico model; experimental verification recommended.
Physicochemical Properties ADME Prediction Drug-likeness

Regioselective SNAr Reactivity

The compound demonstrates regioselective reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is a key differentiator from other halogenated pyridines [1]. In a patent example, 2-(Benzyloxy)-5-chloro-3-fluoropyridine was reacted with N-Boc-3-hydroxyazetidine, leading to selective substitution at the 3-position (via fluorine displacement) rather than at the 5-chloro position, yielding the corresponding ether in 51% yield [2]. This contrasts with the reactivity of simpler dihalopyridines, which often lack this level of predictable regiocontrol.

SNAr regioselectivity
Supporting evidence
51% yield at 3-F position; no 5-Cl substitution observed
Reported selective fluoride displacement supports predictable synthetic route design.
Patent example with N-Boc-3-hydroxyazetidine.
Organic Synthesis Regioselectivity SNAr Reactions

Stability and Storage Requirements

The compound requires specific storage conditions (2-8°C) , which is a critical procurement consideration that distinguishes it from many more robust halogenated pyridine building blocks that can be stored at room temperature . This requirement implies a higher degree of thermal or hydrolytic sensitivity, necessitating cold-chain logistics and careful handling to maintain purity and activity.

Storage requirement
Data to verify
2–8 °C (refrigerated)
Procurement must account for cold-chain logistics; many halogenated pyridines are room-temperature stable.
Vendor specification; independent stability data not provided.
Compound Stability Storage Conditions Procurement Logistics

Application Scenarios for 2-(Benzyloxy)-5-chloro-3-fluoropyridine


Serotonin Receptor Modulator Synthesis

The compound serves as a key intermediate in the synthesis of serotonin receptor modulators, as exemplified in patent WO2010059393A1 . Its regioselective SNAr reactivity allows for the efficient construction of the 2-benzyloxy-3-oxy-pyridine core found in this class of molecules, which would be difficult to achieve with other starting materials due to potential over-reaction or lack of site-specificity .

c-MET and ALK Inhibitor Optimization

The benzyloxypyridine motif is a known pharmacophore for c-MET and ALK kinase inhibition, as demonstrated in the development of crizotinib (PF-02341066) . The specific substitution pattern of 2-(Benzyloxy)-5-chloro-3-fluoropyridine provides a vector for further optimization, where the 5-chloro group can be used for additional cross-coupling reactions to explore structure-activity relationships (SAR) around the pyridine core .

Halogen-Enriched Building Block Libraries

For research groups focused on diversity-oriented synthesis or fragment-based drug discovery, this compound offers a unique combination of functional groups (benzyl ether, aryl fluoride, aryl chloride) in a single, low-molecular-weight scaffold . Its inclusion in a building block library enables the rapid exploration of chemical space around a pyridine core, particularly for generating analogs with improved metabolic stability and target affinity .

Late-Stage Functionalization Studies

The presence of a fluorine atom at the 3-position, known to enhance metabolic stability and modulate pKa, makes this compound valuable for studies investigating the impact of fluorine substitution on the pharmacokinetic properties of drug candidates . Its chlorine at the 5-position is a classic handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl or amine groups .

Application
Selection Property
Validation Focus
Serotonin receptor modulator synthesis
Regioselective SNAr reactivity
Site-specific etherification yield
c-MET / ALK inhibitor optimization
Benzyloxypyridine pharmacophore
Cross-coupling efficiency at 5-Cl
Halogen-enriched building block libraries
Unique tri-substitution pattern
Analog generation for SAR
Late-stage functionalization studies
Fluorine and chlorine handles
Metabolic stability modulation

Technical Documentation Hub

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